trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene
Overview
Description
Trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₄BrNO and its molecular weight is 422.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Applications in Material Science
Research on polybrominated diphenyl ethers (PBDEs) and their derivatives, including methoxylated variants, focuses on their use as flame retardants in various materials. The electron impact (EI) and electron capture negative ionization (ECNI) mass spectra of these compounds offer insights into their stability and reactivity, which are critical for their application in enhancing material safety (Hites, 2008). Similarly, novel brominated flame retardants (NBFRs) have been investigated for their occurrence in indoor environments, consumer goods, and food, underscoring their widespread use and the need for continuous monitoring of their environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Medical and Pharmaceutical Research
Tamoxifen, a compound with a similar ethoxyphenyl structure, has been extensively studied for its therapeutic potential, particularly in the treatment of estrogen receptor-positive breast cancer. Its derivatives, including tamoxifen metabolites like 4-hydroxy tamoxifen, N-desmethyl tamoxifen, and endoxifen, have facilitated a deeper understanding of the drug's mechanisms of action and led to the development of novel derivatives for various therapeutic targets (Shagufta & Ahmad, 2018).
Environmental Implications and Toxicology
The environmental fate and toxicological impacts of brominated flame retardants, including PBDEs, have been extensively reviewed. These studies highlight the persistence of such compounds in the environment, their bioaccumulation potential, and their endocrine-disrupting effects, raising concerns about their widespread use and the necessity for alternatives with lower environmental impacts (Wu et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetMicrotubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase that plays a significant role in the development and progression of cancer .
Mode of Action
Similar compounds have shown to inhibit mark4 . They bind to MARK4 and show moderate binding with human serum albumin . This interaction could lead to changes in the kinase activity of MARK4, potentially affecting cell division, cell proliferation, and cell cycle regulation .
Biochemical Pathways
Mark4, a potential target of similar compounds, is known to regulate the dynamics of microtubules and plays a significant role in cell division, cell proliferation, and cell cycle regulation . Therefore, it can be inferred that this compound might affect these cellular processes.
Result of Action
Similar compounds have shown to inhibit the growth of cancer cells . They have been found to inhibit the colonogenic potential of cancer cells and induce apoptosis .
Properties
IUPAC Name |
2-[4-[(E)-2-bromo-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJYQHATSIOBSH-WCWDXBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19118-19-5 | |
Record name | Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019118195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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